molecular formula C17H13FN3O2+ B10875984 1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium

Cat. No.: B10875984
M. Wt: 310.30 g/mol
InChI Key: OIOOAVQFVLVWMP-UHFFFAOYSA-O
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Description

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a piperidinyl ring. Its molecular formula is C16H12FN3O2, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

The synthesis of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Addition of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.

    Formation of the Pyridinium Ion: The final step involves the quaternization of the pyridine ring to form the pyridinium ion

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium can be compared with other similar compounds, such as:

The uniqueness of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C17H13FN3O2+

Molecular Weight

310.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C17H12FN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-9,13-15H/p+1

InChI Key

OIOOAVQFVLVWMP-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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